Pyrazine-2,5-dicarbonitrile

Description

BenchChem offers high-quality Pyrazine-2,5-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazine-2,5-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

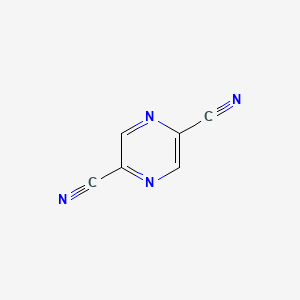

Structure

3D Structure

Properties

IUPAC Name |

pyrazine-2,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4/c7-1-5-3-10-6(2-8)4-9-5/h3-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOPXXDHVVCVIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564485 | |

| Record name | Pyrazine-2,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31722-48-2 | |

| Record name | Pyrazine-2,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyrazine-2,5-dicarbonitrile (CAS: 31722-48-2)

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine-2,5-dicarbonitrile, also known as 2,5-dicyanopyrazine, is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in both medicinal chemistry and materials science. Its electron-deficient pyrazine core, coupled with the versatile reactivity of its two nitrile groups, makes it an attractive scaffold for the synthesis of novel pharmaceutical agents and advanced functional materials. This guide provides a comprehensive overview of the chemical and physical properties of Pyrazine-2,5-dicarbonitrile, detailed protocols for its synthesis and characterization, and an exploration of its current and potential applications. We will delve into the causality behind experimental choices, ensuring a deep understanding of the methodologies presented.

Introduction: The Strategic Importance of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs. Its unique electronic properties and ability to act as a hydrogen bond acceptor are key to its biological activity. Pyrazine-2,5-dicarbonitrile (Pz-2,5-DCN) leverages these properties while introducing two nitrile functionalities. These nitrile groups serve as versatile chemical handles for a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions. This dual functionality on a symmetrical, aromatic core makes Pz-2,5-DCN a valuable and strategic intermediate for creating complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.

Physical and Chemical Properties

The key physicochemical properties of Pyrazine-2,5-dicarbonitrile are summarized in the table below.

| Property | Value | Source |

| CAS Number | 31722-48-2 | [1] |

| Molecular Formula | C₆H₂N₄ | [1] |

| Molecular Weight | 130.11 g/mol | [1] |

| IUPAC Name | pyrazine-2,5-dicarbonitrile | [1] |

| Synonyms | 2,5-Dicyanopyrazine, 2,5-Pyrazinedicarbonitrile | [1] |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not reported, but expected to be a high-melting solid | N/A |

| Solubility | Soluble in polar organic solvents like DMSO and DMF | N/A |

| Topological Polar Surface Area | 73.4 Ų | [1] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of Pyrazine-2,5-dicarbonitrile. Below are the expected spectroscopic data based on the analysis of structurally related compounds and predictive models.

Due to the molecule's symmetry, a simple NMR spectrum is anticipated.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.30 | Singlet | 2H | H-3, H-6 |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-3, C-6 |

| ~135 | C-2, C-5 |

| ~115 | -C≡N |

Rationale for Predictions: The proton chemical shift is expected to be significantly downfield due to the electron-withdrawing effects of the two nitrogen atoms and the two nitrile groups in the aromatic ring. In the ¹³C NMR spectrum, the carbons of the pyrazine ring will be deshielded, with the carbons bearing the nitrile groups appearing at a different chemical shift than the protonated carbons. The nitrile carbons themselves will have a characteristic chemical shift in the 115 ppm region.[2]

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

Expected Key FTIR Absorptions (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2240 | Strong | C≡N stretch |

| ~1600-1450 | Medium-Strong | C=N and C=C stretching vibrations of the pyrazine ring |

| ~3100-3000 | Weak | Aromatic C-H stretch |

| ~900-800 | Medium-Strong | C-H out-of-plane bending |

Rationale for Assignments: The most prominent and diagnostic peak will be the strong absorption around 2240 cm⁻¹ corresponding to the nitrile C≡N stretch. The aromatic ring vibrations will appear in the 1600-1450 cm⁻¹ region, while the weak aromatic C-H stretching will be observed above 3000 cm⁻¹.[3]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum Data (Electron Ionization - EI)

| m/z | Interpretation |

| 130 | [M]⁺ (Molecular Ion) |

| 104 | [M - CN]⁺ |

| 78 | [M - 2CN]⁺ or [C₄H₂N₂]⁺ |

Rationale for Fragmentation: Under electron ionization, the molecular ion peak at m/z 130 is expected to be prominent. Common fragmentation pathways for aromatic nitriles involve the loss of the nitrile group (CN, 26 Da), leading to a fragment at m/z 104. Subsequent loss of the second nitrile group would result in a fragment at m/z 78, corresponding to the pyrazine ring.[4]

Synthesis of Pyrazine-2,5-dicarbonitrile

The synthesis of Pyrazine-2,5-dicarbonitrile can be approached through several routes. A common and effective method is the cyanation of a dihalo-pyrazine precursor, such as 2,5-dichloropyrazine. This approach is favored due to the commercial availability of the starting material and the reliability of palladium-catalyzed cyanation reactions.

Proposed Synthetic Pathway: Palladium-Catalyzed Cyanation

This section outlines a detailed protocol for the synthesis of Pyrazine-2,5-dicarbonitrile from 2,5-dichloropyrazine.

Caption: Workflow for the synthesis of Pyrazine-2,5-dicarbonitrile.

Detailed Experimental Protocol

Materials:

-

2,5-Dichloropyrazine

-

Zinc Cyanide (Zn(CN)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Hexanes

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,5-dichloropyrazine (1.0 eq), zinc cyanide (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Under a nitrogen atmosphere, add anhydrous DMF to the flask. The volume should be sufficient to dissolve the reagents and allow for efficient stirring.

-

Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure Pyrazine-2,5-dicarbonitrile.

Causality of Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

-

Anhydrous Solvent: Zinc cyanide and the palladium catalyst are sensitive to moisture. Using an anhydrous solvent prevents unwanted side reactions and catalyst deactivation.

-

Excess Zinc Cyanide: A slight excess of the cyanating agent is used to drive the reaction to completion.

-

Aqueous Workup: This step removes the DMF solvent and inorganic salts from the reaction mixture.

-

Column Chromatography: This is a standard purification technique to separate the desired product from any unreacted starting materials, byproducts, and residual catalyst.

Key Reactions and Synthetic Utility

Pyrazine-2,5-dicarbonitrile is a versatile intermediate due to the reactivity of both the pyrazine ring and the nitrile groups.

Reactions of the Nitrile Groups

The nitrile groups can undergo a variety of transformations, providing access to a range of other functional groups.

Caption: Key reactions of the nitrile groups in Pyrazine-2,5-dicarbonitrile.

-

Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions. This provides a route to Pyrazine-2,5-dicarboxylic acid, another important building block.

-

Reduction: The nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride or catalytic hydrogenation. This opens up avenues for the synthesis of polyamines and their derivatives.

-

Cycloaddition: The nitrile groups can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are important pharmacophores in medicinal chemistry.

Applications in Drug Discovery and Materials Science

The unique structural and electronic features of Pyrazine-2,5-dicarbonitrile have led to its use in several cutting-edge areas of research.

Medicinal Chemistry

In medicinal chemistry, the pyrazine core is often used as a bioisostere for benzene, pyridine, or pyrimidine rings. The nitrogen atoms can act as hydrogen bond acceptors, interacting with biological targets such as kinases. Pyrazine-2,5-dicarbonitrile serves as a versatile starting material for the synthesis of more complex, biologically active molecules. The nitrile groups can be converted into a variety of other functionalities to modulate the compound's pharmacokinetic and pharmacodynamic properties.[5]

Materials Science

Pyrazine-2,5-dicarbonitrile and its derivatives are excellent linkers for the construction of porous materials like MOFs and COFs.[6][7] The nitrogen atoms of the pyrazine ring and the nitrile groups can coordinate to metal centers or participate in the formation of covalent networks. These materials have potential applications in gas storage and separation, catalysis, and sensing.[6][8]

The electron-deficient nature of the pyrazine ring makes Pyrazine-2,5-dicarbonitrile and its derivatives promising candidates for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.[9] The ability to tune the electronic properties through substitution on the pyrazine core allows for the rational design of materials with desired charge transport characteristics.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Pyrazine-2,5-dicarbonitrile.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Inhalation: Avoid inhaling dust.

-

Contact: Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Pyrazine-2,5-dicarbonitrile is a valuable and versatile building block with significant potential in both drug discovery and materials science. Its straightforward synthesis, combined with the rich chemistry of its pyrazine core and nitrile functionalities, provides a powerful platform for the creation of novel and complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to effectively utilize this important compound in their scientific endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]

-

Ramachandran S et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. Journal of Drug Delivery and Therapeutics, 11(5), 134-141. Retrieved from [Link]

-

Voigt, L., Larsen, R. W., Kubus, M., & Pedersen, K. S. (2021). Zero-valent metals in metal–organic frameworks: fac-M(CO)3(pyrazine)3/2. Chemical Communications, 57(32), 3861-3864. Retrieved from [Link]

-

Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7440. Retrieved from [Link]

-

Ghosh, I., et al. (2014). Dicyanopyrazine-derived push–pull chromophores for highly efficient photoredox catalysis. RSC Advances, 4(65), 34363-34368. Retrieved from [Link]

-

Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7440. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Pyrazine-2,5-dicarbonitrile. Retrieved from [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

National Center for Biotechnology Information. (n.d.). Pyrazine-2,5-dicarbonitrile. PubChem Compound Database. Retrieved from [Link]

-

Svoboda, J., & König, B. (2024). Dicyanopyrazine: 10th Anniversary in Photoredox Catalysis. European Journal of Organic Chemistry, e202301149. Retrieved from [Link]

-

Wang, H., et al. (2020). Pyrazine-cored covalent organic frameworks for efficient CO2 adsorption and removal of organic dyes. Polymer Chemistry, 11(2), 295-300. Retrieved from [Link]

-

Voigt, L., et al. (2021). Zero-valent metals in metal–organic frameworks: fac-M(CO)3(pyrazine)3/2. Chemical Communications, 57(32), 3861-3864. Retrieved from [Link]

- Somashekara, B. R., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 2185-2195.

- Patel, N. B., & Patel, H. R. (2011). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 27(3), 969-974.

-

PrepChem. (n.d.). Synthesis of 2-pyrazine carboxylic acid chloride. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- Kumar, G. S., et al. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters, 24(35), 6357-6363.

-

Divine, R. D., et al. (2012). Short communication: Evidence for methylglyoxal-mediated browning of Parmesan cheese during low temperature storage. Journal of Dairy Science, 95(11), 6312-6316. Retrieved from [Link]

-

Kim, J., et al. (2020). Pyrazine-Linked 2D Covalent Organic Frameworks as Coating Material for High-Nickel Layered Oxide Cathodes in Lithium-Ion Batteries. ACS Applied Materials & Interfaces, 12(9), 10597-10606. Retrieved from [Link]

-

Chakraborty, A., et al. (2017). Tricarbonyl-Pyrazine-Molybdenum(0) Metal–Organic Frameworks for the Storage and Delivery of Biologically Active Carbon Monoxide. Inorganic Chemistry, 56(21), 13028-13035. Retrieved from [Link]

-

Mal-in, C., et al. (2014). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I≈ 4× 1016 W/cm2 and λ= 790 nm. Journal of Physics: Conference Series, 488(1), 012046. Retrieved from [Link]

-

Arham, Z. P., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazines and Covalent Organic Frameworks. Retrieved from [Link]

-

Reinsch, H., et al. (2020). Combined: In-And ex situ studies of pyrazine adsorption into the aliphatic MOF Al-CAU-13: Structures, dynamics and correlations. Dalton Transactions, 49(2), 435-443. Retrieved from [Link]

-

Schmitt, M., et al. (2009). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. Journal of Molecular Spectroscopy, 257(1), 61-67. Retrieved from [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Retrieved from [Link]

-

NIST. (n.d.). Pyrazine, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Li, B., et al. (2018). Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. Dalton Transactions, 47(3), 856-862. Retrieved from [Link]

-

Ghosh, I., et al. (2014). Dicyanopyrazine-derived push–pull chromophores for highly efficient photoredox catalysis. RSC Advances, 4(65), 34363-34368. Retrieved from [Link]

- Kandambeth, S., et al. (2019). Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications.

-

Jana, A., et al. (2016). Polymorphic self-assembly of pyrazine-based tectons at the solution–solid interface. Chemistry-A European Journal, 22(44), 15728-15735. Retrieved from [Link]

-

Schmitt, M., et al. (2009). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. Journal of Molecular Spectroscopy, 257(1), 61-67. Retrieved from [Link]

-

Zhang, X., et al. (2020). Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation. Polymers, 12(11), 2548. Retrieved from [Link]

-

Allen, A. M., et al. (2021). Functional group identification for FTIR spectra using image-based machine learning models. Analytical Chemistry, 93(15), 6027-6034. Retrieved from [Link]

Sources

- 1. Pyrazine-2,5-dicarbonitrile | C6H2N4 | CID 14832627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazine, 2,5-dimethyl- [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazine-cored covalent organic frameworks for efficient CO2 adsorption and removal of organic dyes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Zero-valent metals in metal-organic frameworks: fac-M(CO)3(pyrazine)3/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazine-Linked 2D Covalent Organic Frameworks as Coating Material for High-Nickel Layered Oxide Cathodes in Lithium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazine-2,5-dicarbonitrile [myskinrecipes.com]

Introduction: The Strategic Importance of Pyrazine-2,5-dicarbonitrile

An In-Depth Technical Guide to Pyrazine-2,5-dicarbonitrile (C₆H₂N₄)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of pyrazine-2,5-dicarbonitrile, a pivotal heterocyclic compound. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to explore the causality behind its structural characteristics, reactivity, and applications, offering field-proven insights for its practical use in research and development.

Pyrazine-2,5-dicarbonitrile (C₆H₂N₄) is an aromatic heterocyclic compound featuring a core pyrazine ring substituted with two nitrile groups at the 2 and 5 positions. This seemingly simple molecule is a highly versatile and valuable building block in modern chemistry. The pyrazine moiety itself is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs, including treatments for tuberculosis, cancer, and viral infections.[1][2] The presence of two electron-withdrawing nitrile groups imparts unique electronic properties and provides reactive handles for extensive synthetic transformations, making pyrazine-2,5-dicarbonitrile a strategic precursor for novel pharmaceuticals and advanced functional materials.[3][4]

Molecular Structure and Physicochemical Properties

The defining feature of pyrazine-2,5-dicarbonitrile is its high degree of symmetry and planarity. The central pyrazine ring is aromatic, with the two nitrogen atoms at positions 1 and 4. This arrangement, combined with the potent electron-withdrawing cyano groups, significantly influences the molecule's reactivity and intermolecular interactions.

References

Crystal structure analysis of Pyrazine-2,5-dicarbonitrile

An In-Depth Technical Guide to the Crystal Structure Analysis of Pyrazine-2,5-dicarbonitrile

Abstract

Pyrazine-2,5-dicarbonitrile (PZDN) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and electron-deficient nature make it an exceptional scaffold for the development of novel pharmaceuticals and a key component in organic electronic materials.[1][3] Understanding the precise three-dimensional arrangement of PZDN molecules in the solid state is paramount for controlling the physicochemical properties that govern its application, such as solubility, stability, and charge transport. This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of pyrazine-2,5-dicarbonitrile, from synthesis and single-crystal growth to advanced X-ray diffraction analysis and the interpretation of its supramolecular architecture. The causality behind critical experimental choices is detailed, offering researchers and drug development professionals a robust framework for their own investigations.

Introduction: The Significance of Solid-State Structure

The pyrazine ring is a privileged scaffold found in numerous FDA-approved drugs, including bortezomib and pyrazinamide, highlighting its importance in therapeutic design.[3][4] Pyrazine-2,5-dicarbonitrile, with its symmetric substitution of two electron-withdrawing nitrile groups, serves as a versatile building block.[1] In drug development, the crystal structure of an active pharmaceutical ingredient (API) or a key intermediate dictates its solid-state properties. Polymorphism—the ability of a compound to exist in multiple crystal forms—can drastically alter a drug's bioavailability and manufacturability. Therefore, a definitive crystal structure analysis is not merely an academic exercise; it is a critical, self-validating system for ensuring the consistency and performance of a chemical entity. This guide elucidates the workflow to achieve this definitive analysis for PZDN.

Experimental Methodology: A Validated Pathway to Structural Elucidation

The journey from a powdered compound to a fully refined crystal structure involves a sequence of precise, interdependent protocols. Each step is designed to validate the integrity of the material and the subsequent data.

Synthesis and Purification of Pyrazine-2,5-dicarbonitrile

Causality: The growth of a single, defect-free crystal suitable for X-ray diffraction is impossible without exceptionally high-purity starting material. Impurities disrupt the crystal lattice, leading to twinning, disorder, or a complete failure to crystallize. The chosen synthetic route must yield a product that can be purified to >99.5% purity.

A robust method for synthesizing dinitriles from their dibromo-aromatic precursors is the palladium-catalyzed cyanation reaction.[5] This approach offers high yields under relatively mild conditions compared to traditional methods using copper(I) cyanide at high temperatures.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a nitrogen-purged Schlenk flask, combine 2,5-dibromopyrazine (1.0 eq), zinc cyanide (Zn(CN)₂, 1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask. The reaction mixture should be degassed by bubbling nitrogen through it for 15 minutes before adding the palladium catalyst.

-

Reaction Execution: Heat the mixture to 90-100 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Extraction: Upon completion, cool the reaction to room temperature and pour it into an aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure pyrazine-2,5-dicarbonitrile.

-

Final Validation: Verify the purity and identity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding.

Single-Crystal Growth: The Art of Molecular Ordering

Causality: Single-crystal X-ray diffraction requires a single, well-ordered crystal of appropriate size (typically 0.1-0.3 mm in each dimension). The choice of solvent and crystallization technique is critical and is guided by the solubility profile of the compound. Slow, controlled crystallization allows molecules to arrange themselves into a thermodynamically stable, repeating lattice.

Protocol for Slow Evaporation Crystallization:

-

Solvent Screening: Test the solubility of the purified PZDN in various solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate).[6] A suitable solvent is one in which the compound is moderately soluble at room temperature. For PZDN, a solvent system like dichloromethane/hexane is a promising candidate.

-

Solution Preparation: Dissolve a small amount of purified PZDN (5-10 mg) in a minimal volume of the chosen "good" solvent (e.g., dichloromethane) in a small, clean vial.

-

Inducing Crystallization: Loosely cover the vial with a cap or parafilm containing a few pinholes. This allows for the slow evaporation of the solvent over several days to weeks at room temperature in a vibration-free environment.

-

Crystal Harvesting: Once well-formed, colorless, plate-like crystals appear, carefully harvest them from the mother liquor using a nylon loop or a fine needle.

Single-Crystal X-ray Diffraction (SC-XRD)

Causality: SC-XRD is the definitive, non-destructive technique for determining the precise atomic arrangement within a crystal. By measuring the diffraction pattern of X-rays scattered by the electron clouds of the atoms, one can reconstruct a three-dimensional model of the molecule and its packing in the crystal lattice.

Data Collection and Structure Refinement Protocol:

-

Crystal Mounting: Select a suitable crystal and mount it on a goniometer head using a cryoprotectant oil.

-

Data Collection: Center the crystal in the X-ray beam of a diffractometer (e.g., Bruker D8 Venture) equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CMOS detector. Collect a series of diffraction images at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities. Apply corrections for Lorentz factor, polarization, and absorption.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or dual-space algorithms (e.g., with SHELXT). Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL).[7] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model. The refinement is considered complete when the R-factors converge, and the residual electron density map is flat.

Sources

- 1. Pyrazine-2,5-dicarbonitrile [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 5,6-Diphenylpyrazine-2,3-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Properties of Pyrazine-2,5-dicarbonitrile in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of pyrazine-2,5-dicarbonitrile, a key heterocyclic building block in the development of novel materials and pharmaceuticals. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for successful experimental design, from reaction engineering and purification to formulation and biological screening. This document synthesizes theoretical principles with practical, field-proven insights to deliver a robust resource on the solubility of this important molecule.

Introduction to Pyrazine-2,5-dicarbonitrile: A Molecule of Interest

Pyrazine-2,5-dicarbonitrile, also known as 2,5-dicyanopyrazine, is an aromatic heterocyclic compound with the molecular formula C₆H₂N₄. Its structure, featuring a pyrazine ring substituted with two nitrile groups at the 2 and 5 positions, imparts unique electronic and physicochemical properties. These characteristics make it a valuable precursor in the synthesis of a variety of functional molecules, including dyes, ligands for metal complexes, and pharmacologically active agents. The nitrile groups, in particular, are versatile functional handles for a wide range of chemical transformations.

A fundamental aspect of working with pyrazine-2,5-dicarbonitrile is its interaction with various solvents. Solubility dictates the choice of reaction media, the efficiency of purification methods such as recrystallization, and the feasibility of formulation for downstream applications. This guide will delve into the factors governing the solubility of pyrazine-2,5-dicarbonitrile and provide a framework for its experimental determination.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility.

Molecular Polarity and Intermolecular Forces:

Pyrazine-2,5-dicarbonitrile is a polar molecule. The presence of four nitrogen atoms in the pyrazine ring and the two highly electronegative nitrile groups (-C≡N) creates a significant dipole moment. The primary intermolecular forces at play include:

-

Dipole-Dipole Interactions: These are the dominant forces between pyrazine-2,5-dicarbonitrile molecules and with polar solvent molecules.

-

Van der Waals Forces (London Dispersion Forces): Present in all molecules, these forces contribute to the overall intermolecular attraction.

-

Hydrogen Bonding: While pyrazine-2,5-dicarbonitrile itself cannot act as a hydrogen bond donor, the lone pairs of electrons on the nitrogen atoms of the pyrazine ring and the nitrile groups can act as hydrogen bond acceptors. This is a critical factor in its solubility in protic solvents like alcohols.

Based on these characteristics, it is anticipated that pyrazine-2,5-dicarbonitrile will exhibit higher solubility in polar solvents, particularly those that are hydrogen bond acceptors or donors. Conversely, its solubility in non-polar, non-protic solvents is expected to be limited.

Qualitative Solubility Profile of Pyrazine-2,5-dicarbonitrile and Related Analogs

While specific quantitative solubility data for pyrazine-2,5-dicarbonitrile across a wide range of organic solvents is not extensively reported in publicly available literature, we can infer its likely behavior from the known properties of structurally similar compounds. The following table summarizes the solubility of pyrazine and some of its derivatives, providing a valuable qualitative guide for solvent selection.

| Compound | Solvent | Temperature | Solubility | Reference |

| Pyrazine | Water | Room Temperature | Freely Soluble | [1] |

| Pyrazine | Organic Solvents | Room Temperature | Freely Soluble | [1] |

| Pyrazine-2-carboxylic acid | Water | Not specified | Soluble | [2] |

| Pyrazine-2-carboxylic acid | Ethanol | Not specified | Soluble | [2] |

| Pyrazine-2-carboxylic acid | Acetone | Not specified | Soluble | [2] |

| Pyrazine-2-carboxylic acid | Hexane | Not specified | Low to negligible | [2] |

| Pyrazine-2-carboxylic acid | Toluene | Not specified | Low to negligible | [2] |

| Pyrazinamide | Dimethyl sulfoxide | 318.15 K | High (mole fraction = 0.0816) | [3] |

| Pyrazinamide | Cyclohexane | 283.15 K | Very Low | [3] |

Inferred Solubility of Pyrazine-2,5-dicarbonitrile:

Based on the data for these related compounds and the molecular structure of pyrazine-2,5-dicarbonitrile, the following solubility trends can be predicted:

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar pyrazine ring and nitrile groups.

-

Moderate to Good Solubility: Likely in polar protic solvents like methanol and ethanol, due to the potential for hydrogen bonding with the nitrogen atoms. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. Acetone and ethyl acetate are also expected to be reasonably good solvents.

-

Low to Negligible Solubility: Expected in non-polar solvents such as hexane, cyclohexane, and toluene, where the solute-solvent interactions would be significantly weaker than the solute-solute interactions.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data for pyrazine-2,5-dicarbonitrile in a specific solvent system, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining solubility using the isothermal shake-flask method, a widely accepted technique for generating accurate solubility data.

Experimental Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Materials and Equipment:

-

Pyrazine-2,5-dicarbonitrile (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (chemically compatible with the solvent)

Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of pyrazine-2,5-dicarbonitrile into several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the chosen organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours), with continuous agitation to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker.

-

To separate the undissolved solid, centrifuge the vials at a high speed.

-

Immediately after centrifugation, carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette. This prevents premature crystallization.

-

For further assurance of removing any suspended microparticles, the collected supernatant can be passed through a chemically compatible syringe filter.

-

-

Quantitative Analysis:

-

Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of pyrazine-2,5-dicarbonitrile.

-

A calibration curve should be prepared using standard solutions of known concentrations of pyrazine-2,5-dicarbonitrile in the same solvent.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of pyrazine-2,5-dicarbonitrile in the chosen solvent at the specified temperature, typically expressed in units of g/100 mL, mg/mL, or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Factors Influencing Solubility: A Deeper Dive

Several factors can significantly impact the solubility of pyrazine-2,5-dicarbonitrile. A comprehensive understanding of these variables is crucial for optimizing experimental conditions.

Logical Relationship of Factors Influencing Solubility

Caption: Key factors influencing the solubility of pyrazine-2,5-dicarbonitrile.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. By increasing the temperature, more energy is supplied to overcome the solute-solute and solvent-solvent interactions. This relationship is critical for purification by recrystallization.

-

Solvent Properties: As previously discussed, the polarity and hydrogen bonding capacity of the solvent are paramount. A good solvent for pyrazine-2,5-dicarbonitrile will have a polarity that is well-matched to the solute and will be able to engage in favorable intermolecular interactions.

-

Polymorphism: Pyrazine-2,5-dicarbonitrile may exist in different crystalline forms, or polymorphs. Each polymorph can have a unique crystal lattice energy and, consequently, a different solubility. It is important to characterize the solid form being used in solubility studies to ensure consistency and accuracy of the data.

Predictive Approaches to Solubility: The Role of Computational Modeling

In the absence of extensive experimental data, computational models can provide valuable estimates of solubility. One such powerful tool is the COSMO-RS (COnductor-like Screening MOdel for Real Solvents) method.[4][5] This quantum chemistry-based approach can predict the chemical potential of a solute in a solvent, from which solubility can be calculated.[4][5] While these predictions may not be as precise as experimental measurements, they are incredibly useful for high-throughput screening of potential solvents, saving significant time and resources in the early stages of process development.

Conclusion: A Practical Framework for Solubility Assessment

This technical guide has provided a comprehensive overview of the solubility properties of pyrazine-2,5-dicarbonitrile. While a lack of extensive public data necessitates a degree of inference from related compounds, the principles outlined here, combined with the detailed experimental protocol, provide a robust framework for any researcher or scientist working with this molecule. By understanding the interplay of molecular structure, solvent properties, and experimental conditions, professionals in drug development and materials science can make informed decisions to advance their research and development efforts.

References

-

BenchChem. (n.d.). Technical Support Center: Solvent Selection for Recrystallization of Pyrazine Derivatives. Retrieved from a relevant source.[2]

-

MDPI. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Retrieved from MDPI.[3]

- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from the University of Rochester website.[6]

-

ResearchGate. (2025). Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. Retrieved from ResearchGate.[7]

-

BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Synthetic 2,5-Dimethylpyrazine. Retrieved from a relevant source.[8]

-

Klamt, A., Eckert, F., Hornig, M., Beck, M. E., & Bürger, T. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of computational chemistry, 23(2), 275–281.[5]

-

Klamt, A. (n.d.). Prediction of Solubility with COSMO-RS. Zenodo.[9]

-

PubChem. (n.d.). Pyrazine. Retrieved from PubChem.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. zenodo.org [zenodo.org]

An In-depth Technical Guide to the Thermal Properties and Stability of Pyrazine-2,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal properties and stability of Pyrazine-2,5-dicarbonitrile (C₆H₂N₄), a key heterocyclic compound with significant potential in pharmaceutical and materials science. While direct experimental data for this specific molecule is limited, this document synthesizes information from structurally related compounds and established thermoanalytical principles to offer a robust predictive overview. It details standard methodologies for thermal characterization, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and presents a framework for interpreting the resulting data. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary for the effective handling, processing, and development of Pyrazine-2,5-dicarbonitrile.

Introduction: The Significance of Pyrazine-2,5-dicarbonitrile

Pyrazine-2,5-dicarbonitrile, also known as 2,5-dicyanopyrazine, is an aromatic heterocyclic compound featuring a pyrazine ring substituted with two nitrile groups.[1] This molecular architecture imparts a unique combination of properties, including high thermal stability and the potential for versatile chemical modifications, making it a valuable building block in the synthesis of novel organic materials and active pharmaceutical ingredients (APIs). The nitrile functionalities can participate in a variety of chemical transformations, while the pyrazine core contributes to the molecule's rigidity and thermal robustness. A thorough understanding of its thermal behavior is paramount for its application in drug development and materials science, as it dictates processing parameters, storage conditions, and ultimately, the stability and performance of the final product.

Core Physicochemical Properties

A foundational understanding of the basic physicochemical properties of Pyrazine-2,5-dicarbonitrile is essential before delving into its thermal characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₂N₄ | [1] |

| Molecular Weight | 130.11 g/mol | [1] |

| IUPAC Name | pyrazine-2,5-dicarbonitrile | [1] |

| Synonyms | 2,5-Dicyanopyrazine | [1] |

| CAS Number | 31722-48-2 | [1] |

Thermal Properties: A Predictive Analysis

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity and the strength of its crystal lattice. For Pyrazine-2,5-dicarbonitrile, a high melting point is anticipated due to its planar, aromatic structure which allows for efficient crystal packing and strong intermolecular interactions. For comparison, a related compound, N²,N⁵-bis(pyridin-4-ylmethyl)pyrazine-2,5-dicarboxamide, exhibits degradation at 530 K (257 °C), suggesting that the pyrazine-2,5-dicarbonyl core is thermally robust.[2] It is therefore plausible that Pyrazine-2,5-dicarbonitrile possesses a melting point in a similar range, potentially accompanied by decomposition.

Boiling Point

Given the likelihood of decomposition at or near its melting point, a normal boiling point for Pyrazine-2,5-dicarbonitrile is not expected to be experimentally determinable under atmospheric pressure. Sublimation under vacuum may be possible at elevated temperatures.

Heat Capacity and Thermal Conductivity

Specific data on the heat capacity and thermal conductivity of Pyrazine-2,5-dicarbonitrile are not currently available. These properties are crucial for detailed thermal modeling and process design. It is recommended that these values be determined experimentally for applications requiring precise thermal management.

Thermal Stability and Decomposition

The thermal stability of Pyrazine-2,5-dicarbonitrile is a key consideration for its practical application. The pyrazine ring itself is known for its aromatic stability. However, the presence of two electron-withdrawing nitrile groups can influence its decomposition pathway.

Based on studies of other pyrazine derivatives, such as pyrazine-containing polyesters where the diacid monomers degrade above 211–213 °C and 221–223 °C, it is reasonable to infer that Pyrazine-2,5-dicarbonitrile will exhibit significant thermal stability, likely with an onset of decomposition above 200 °C.[3] The decomposition process is expected to be complex, potentially involving the fragmentation of the pyrazine ring and the release of nitrogen-containing species.

Experimental Protocols for Thermal Analysis

To definitively characterize the thermal properties of Pyrazine-2,5-dicarbonitrile, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of Pyrazine-2,5-dicarbonitrile by measuring its mass change as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 3-5 mg of Pyrazine-2,5-dicarbonitrile into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of weight loss against temperature. The onset of decomposition is typically determined as the temperature at which a 5% weight loss occurs (Td5%).

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and to determine the heat of fusion of Pyrazine-2,5-dicarbonitrile.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of Pyrazine-2,5-dicarbonitrile into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min.

-

Hold at the final temperature for 1-2 minutes to ensure complete melting.

-

Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min).

-

A second heating cycle is often performed to observe the behavior of the melt-quenched material.

-

-

Data Analysis: Plot the heat flow against temperature. Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., crystallization, decomposition) will be in the opposite direction.

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Predicted Thermal Data Summary

The following table presents a hypothetical yet scientifically plausible summary of the expected thermal properties of Pyrazine-2,5-dicarbonitrile, based on the analysis of related compounds. These values should be confirmed by experimental analysis.

| Parameter | Predicted Value | Method | Notes |

| Melting Point (Tm) | ~250 - 260 °C | DSC | Likely to exhibit a sharp endothermic peak. |

| Heat of Fusion (ΔHf) | 25 - 40 kJ/mol | DSC | Estimated based on similar aromatic compounds. |

| Onset of Decomposition (Td5%) | > 220 °C | TGA | Expected to be thermally stable at lower temperatures. |

| Decomposition Profile | Multi-step | TGA | Complex fragmentation of the heterocyclic ring and nitrile groups is anticipated. |

Causality of Thermal Behavior and Field-Proven Insights

The predicted high thermal stability of Pyrazine-2,5-dicarbonitrile can be attributed to several factors:

-

Aromaticity: The inherent stability of the pyrazine ring contributes significantly to the molecule's resistance to thermal degradation.

-

Crystal Lattice Energy: The planar structure and polar nitrile groups likely lead to strong intermolecular forces in the solid state, requiring substantial energy to disrupt the crystal lattice, hence the high predicted melting point.

-

Strong Covalent Bonds: The covalent bonds within the molecule, particularly the C-C and C-N bonds of the pyrazine ring and the C≡N triple bonds, are strong and require high temperatures to break.

From a practical standpoint, this high thermal stability is advantageous for applications that involve high-temperature processing, such as melt extrusion in pharmaceutical formulations or polymerization reactions in materials science. However, the potential for decomposition near the melting point necessitates careful control of processing temperatures to avoid degradation and the formation of impurities.

Conclusion and Future Directions

Pyrazine-2,5-dicarbonitrile is a promising heterocyclic compound with significant potential in various scientific fields. While this guide provides a comprehensive predictive overview of its thermal properties and stability, it is crucial to underscore the necessity of experimental validation. Researchers and drug development professionals are strongly encouraged to perform the detailed thermal analyses outlined in this document to obtain precise data for their specific applications. Future research should focus on elucidating the exact decomposition pathways and products, as well as investigating the influence of polymorphism on the thermal behavior of Pyrazine-2,5-dicarbonitrile. Such studies will further enhance our understanding of this important molecule and facilitate its broader application.

References

-

PubChem. Pyrazine-2,5-dicarbonitrile. National Center for Biotechnology Information. [Link]

-

Stoeckli-Evans, H. (2017). The crystal structures of three pyrazine-2,5-dicarboxamides. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 734–738. [Link]

-

Würdemann, M. A., & Bernaerts, K. V. (2020). Biobased Pyrazine-Containing Polyesters. ACS Sustainable Chemistry & Engineering, 8(31), 12045–12052. [Link]

Sources

A Technical Guide to Quantum Chemical Calculations for Pyrazine-2,5-dicarbonitrile

Abstract: This technical guide provides a comprehensive framework for conducting quantum chemical calculations on pyrazine-2,5-dicarbonitrile (C₆H₂N₄), a molecule of significant interest in pharmaceutical and materials science.[1][2][3] The pyrazine scaffold is a key component in numerous biologically active compounds and advanced materials.[2][3] This document, intended for researchers, scientists, and drug development professionals, outlines a robust, validated methodology using Density Functional Theory (DFT). It moves beyond a simple procedural list to explain the rationale behind each computational choice, ensuring scientific integrity and reproducibility. The guide covers geometry optimization, frequency analysis, and the exploration of molecular orbitals, providing a foundational understanding of the electronic structure and reactivity of pyrazine-2,5-dicarbonitrile.

Introduction: The Significance of Pyrazine-2,5-dicarbonitrile

Pyrazine-2,5-dicarbonitrile, also known as 2,5-dicyanopyrazine, is a nitrogen-containing heterocyclic aromatic compound.[4] Its rigid, planar structure and the presence of electron-withdrawing nitrile groups make it a versatile building block in various chemical applications. The pyrazine ring is a common motif in medicinal chemistry, found in drugs with diverse pharmacological activities.[3][5][6] Furthermore, pyrazine derivatives are being explored for their potential in developing organic semiconductors, light-emitting diodes (OLEDs), and other advanced materials.[1]

Understanding the fundamental electronic properties of pyrazine-2,5-dicarbonitrile is crucial for designing novel molecules with tailored functions. Quantum chemical calculations offer a powerful, non-empirical approach to elucidate its molecular structure, stability, and reactivity. This guide provides a detailed protocol for performing such calculations, with an emphasis on the underlying principles that govern the selection of computational methods.

Theoretical Framework: Density Functional Theory (DFT)

For a molecule like pyrazine-2,5-dicarbonitrile, Density Functional Theory (DFT) provides an excellent balance of computational cost and accuracy. DFT methods are widely used for studying nitrogen-containing heterocycles.[7][8][9] The core principle of DFT is that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to wave function-based methods that deal with 3N coordinates for N electrons.

2.1. The Choice of Functional and Basis Set: A Justification

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: For organic molecules containing heteroatoms, hybrid functionals often provide reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular and well-validated choice that combines the strengths of Hartree-Fock theory and DFT. It has been shown to provide accurate geometries and electronic properties for a wide range of organic systems.[8]

-

Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-311+G(d,p), is recommended for this system. Let's break down this nomenclature:

-

6-311: This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions. This provides a more flexible description of the electron distribution compared to smaller basis sets.

-

+G: This signifies the addition of diffuse functions to heavy (non-hydrogen) atoms. Diffuse functions are important for accurately describing the electron density far from the nucleus, which is crucial for molecules with lone pairs and for calculating properties like electron affinity and polarizability.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals, which is essential for describing chemical bonding accurately.

-

This combination of the B3LYP functional and the 6-311+G(d,p) basis set represents a robust level of theory for obtaining reliable results for pyrazine-2,5-dicarbonitrile.

Computational Workflow: A Step-by-Step Protocol

The following section details the experimental protocol for performing quantum chemical calculations on pyrazine-2,5-dicarbonitrile. This workflow is designed to be self-validating, with each step building upon the previous one to ensure the final results are physically meaningful.

Caption: Optimized structure of pyrazine-2,5-dicarbonitrile with atom numbering.

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for performing quantum chemical calculations on pyrazine-2,5-dicarbonitrile. By following the outlined workflow and understanding the rationale behind the choice of computational methods, researchers can obtain reliable and reproducible data on the geometric and electronic properties of this important molecule. These computational insights are invaluable for guiding the synthesis of new pyrazine derivatives and for understanding their potential applications in drug discovery and materials science.

References

- A DFT study of five-membered nitrogen-containing fused heterocycles for insensitive highly energetic m

- Pyrazine-2,5-dicarbonitrile. PubChem.

- Structural elaboration of dicyanopyrazine: towards push–pull molecules with tailored photoredox activity. RSC Publishing.

- CH acidity of five-membered nitrogen-containing heterocycles: DFT investigation.

- Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroarom

- NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles. ACS Omega.

- 2,5-pyrazinedicarbonitrile. ChemicalBook.

- Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI.

- Structural elaboration of dicyanopyrazine: towards push-pull molecules with tailored photoredox activity. PubMed.

- The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. [Source not available].

- Pyrazine-2,5-dicarbonitrile. MySkinRecipes.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Source not available].

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Source not available].

- Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry.

- Dicyanopyrazine: 10th Anniversary in Photoredox C

- Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Publishing.

- pyrazine derivatives evaluated: Topics by Science.gov. Science.gov.

- Advanced Functionalized Pyrazines for Applications in Drug Discovery and M

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Source not available].

Sources

- 1. Pyrazine-2,5-dicarbonitrile [myskinrecipes.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazine-2,5-dicarbonitrile | C6H2N4 | CID 14832627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A DFT study of five-membered nitrogen-containing fused heterocycles for insensitive highly energetic materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. DFT Study on Fused N-Heteroaromatic Frameworks: Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Framework for Elucidating the Electronic Properties of Pyrazine-2,5-dicarbonitrile: A Computational Approach

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive theoretical protocol for investigating the electronic characteristics of Pyrazine-2,5-dicarbonitrile, a molecule of significant interest in materials science and medicinal chemistry. It is structured to offer not just a methodology, but the scientific rationale behind each computational step, empowering researchers to apply these techniques to similar molecular systems.

Abstract

Pyrazine-2,5-dicarbonitrile is an electron-deficient heterocyclic compound with substantial potential in the development of organic electronics and novel therapeutic agents.[1][2] A thorough understanding of its electronic properties is paramount to harnessing its capabilities. This technical guide details a robust computational workflow using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to explore the molecular structure, frontier molecular orbitals, reactivity, and spectroscopic behavior of Pyrazine-2,5-dicarbonitrile. We present a step-by-step protocol for geometry optimization, frequency analysis, and the calculation of key electronic descriptors, providing a foundational framework for in silico analysis.

Introduction: The Significance of Pyrazine-2,5-dicarbonitrile

Pyrazine, a six-membered aromatic ring with two nitrogen atoms in a para configuration, is a core scaffold in numerous biologically active compounds and functional materials.[3][4] The parent pyrazine ring is inherently electron-deficient, a property that is significantly amplified by the introduction of strong electron-withdrawing groups.[5] In Pyrazine-2,5-dicarbonitrile (C₆H₂N₄), the two nitrile (-C≡N) groups drastically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the molecule a potent electron acceptor.[6]

This pronounced electronic character makes it a valuable building block for:

-

Organic Electronics: As an n-type semiconductor material for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells.[1]

-

Medicinal Chemistry: As a pharmacophore that can engage in specific polar interactions, such as hydrogen bonding with protein targets, a common feature of pyrazine-based drugs.[7]

-

Coordination Chemistry: As a ligand capable of forming stable complexes with metal ions for catalysis or material synthesis.[8]

Theoretical studies provide a powerful, cost-effective means to predict and understand the electronic behavior that underpins these applications before undertaking extensive experimental synthesis and testing.[9]

Theoretical Methodology: A Validated Computational Workflow

The following protocol outlines a self-validating system for the theoretical analysis of Pyrazine-2,5-dicarbonitrile. The choice of methods is grounded in achieving a balance of computational accuracy and efficiency for organic π-conjugated systems.[9][10]

Step-by-Step Computational Protocol

-

Molecular Structure Input:

-

The initial 3D structure of Pyrazine-2,5-dicarbonitrile is constructed. The structure can be identified by its CAS number (31722-48-2) or SMILES string (C1=C(N=CC(=N1)C#N)C#N).[11]

-

-

Geometry Optimization:

-

Causality: This is the most critical initial step. An accurate prediction of electronic properties is only possible if the calculation is performed on a structurally correct, stable conformation of the molecule (a minimum on the potential energy surface).

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used and has demonstrated high accuracy for the structural and electronic properties of similar organic molecules.[9][12]

-

Basis Set: 6-311++G(d,p). This Pople-style basis set provides a flexible description of electron distribution.

-

6-311G: A triple-zeta valence basis set for core and valence electrons.

-

++: Diffuse functions on both heavy atoms and hydrogens, crucial for accurately describing lone pairs and non-covalent interactions.

-

(d,p): Polarization functions on heavy atoms (d) and hydrogens (p) to account for the non-spherical nature of electron density in chemical bonds.

-

-

Environment: Calculations should be performed both in the gas phase (for intrinsic properties) and in a solvent (e.g., acetonitrile, using a continuum model like PCM) to simulate realistic experimental conditions.[13]

-

Convergence: The optimization is complete when the forces on the atoms and the change in energy between steps fall below predefined threshold values.

-

-

Vibrational Frequency Analysis:

-

Causality: This step validates the result of the geometry optimization. A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or saddle point, requiring re-optimization.

-

Method: The harmonic vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)) as the optimization.

-

-

Electronic Property Calculation:

-

Using the optimized geometry, a single-point energy calculation is performed to derive the final wave function and molecular orbitals. From this, the following properties are extracted.

-

Visualization of the Computational Workflow

Caption: A flowchart of the DFT-based computational protocol.

Key Electronic Properties and Their Interpretation

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity and electronic transitions.

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy level corresponds to a better electron donor.

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy level corresponds to a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): This is the energy difference between the HOMO and LUMO. A small gap suggests the molecule is more reactive and can be excited by lower energy photons.[10][12] It is a crucial parameter for predicting the performance of optoelectronic materials.[13]

Global Reactivity Descriptors

These descriptors, derived from the HOMO and LUMO energies via Koopmans' theorem, quantify the chemical reactivity of the molecule.

-

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

-

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

-

Electronegativity (χ = (I+A)/2): The tendency to attract electrons.

-

Chemical Hardness (η = (I-A)/2): Resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to a "hard" molecule.[12]

-

Chemical Softness (S = 1/2η): The reciprocal of hardness; a measure of polarizability.

-

Electrophilicity Index (ω = χ²/2η): A measure of the energy lowering of a system when it accepts electrons. A high ω indicates a strong electrophile.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released upon electron addition |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Relates to kinetic stability and excitability |

| Electronegativity (χ) | (I+A)/2 | Electron-attracting tendency |

| Chemical Hardness (η) | (I-A)/2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | χ²/2η | Capacity to accept electrons; electrophilic power |

Table 1: Key global reactivity descriptors calculated from FMO energies.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential plotted onto the molecule's electron density surface. It provides an intuitive visualization of charge distribution and is an excellent guide to intermolecular interactions.

-

Negative Regions (Red/Yellow): Electron-rich areas, indicating sites susceptible to electrophilic attack. For Pyrazine-2,5-dicarbonitrile, these are expected around the nitrogen atoms of the pyrazine ring and the nitrile groups.

-

Positive Regions (Blue): Electron-poor areas, indicating sites for nucleophilic attack. These are expected on the carbon and hydrogen atoms of the pyrazine ring.

Simulated Electronic Absorption Spectrum

To predict how the molecule interacts with light, Time-Dependent DFT (TD-DFT) is employed. This method calculates the energies of electronic excited states.

-

Causality: TD-DFT simulates the absorption of a photon, which promotes an electron from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO). This allows for the prediction of the UV-Visible absorption spectrum.

-

Method: TD-DFT calculations are performed at the optimized ground-state geometry using the same functional and basis set.

-

Output: The calculation yields the excitation energies (which can be converted to wavelength, λ) and the oscillator strength (f), which is proportional to the intensity of the absorption peak. This allows for direct comparison with experimental UV-Vis spectra.

Expected Results for Pyrazine-2,5-dicarbonitrile

Based on the known chemistry of pyrazines and nitriles, the following outcomes are anticipated from the theoretical protocol.[5][6][14]

-

Structure: The molecule will be planar, belonging to the D₂h point group, similar to the parent pyrazine molecule.[5]

-

FMOs: The HOMO will likely be a π-orbital distributed across the pyrazine ring. The LUMO will be a π*-orbital with significant contributions from the carbon and nitrogen atoms of the nitrile groups, reflecting their strong electron-accepting nature. The LUMO energy will be very low, and the HOMO-LUMO gap will be significant, indicating high kinetic stability but strong electron-acceptor properties.

-

Reactivity: The molecule will exhibit a high electron affinity (A) and a high electrophilicity index (ω), confirming its character as a strong electrophile.

-

MEP: The MEP map will show intense negative potential (red) localized on the nitrogen atoms of the pyrazine ring and the nitrile groups, identifying them as the primary sites for hydrogen bonding and electrophilic interaction.[7] Positive potential (blue) will be located on the ring's C-H bonds.

-

UV-Vis Spectrum: The primary low-energy absorption peak will correspond to the HOMO→LUMO (π→π*) transition.

Visualization of Electronic Transitions

Caption: Energy level diagram for a frontier molecular orbital transition.

Conclusion

The theoretical framework presented here offers a powerful and predictive approach to characterizing the electronic properties of Pyrazine-2,5-dicarbonitrile. By systematically applying DFT and TD-DFT methods, researchers can gain deep insights into the molecule's structure, stability, reactivity, and light-absorbing characteristics. This knowledge is crucial for the rational design of new materials for organic electronics and for understanding the molecular interactions that govern its potential biological activity. The in silico data generated through this protocol provides a vital foundation for subsequent experimental validation and application-driven research.

References

-

Mikhailov, M. S., Hamdoush, M., Islyaikin, M. K., Koifman, O. I., & Stuzhin, P. A. (2017). 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile and derived porphyrazines: Synthesis and electrochemical study. Arkivoc, 2017(3), 130-139. [Link]

-

Deng, S., & Zhou, T. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6982. [Link]

-

Choudhary, D., Kumar, D., & Singh, P. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-26. [Link]

-

Cheeseman, G. W. H., & Cookson, R. F. (1996). 6.2.2. Pyrazines. In Comprehensive Organic Functional Group Transformations (Vol. 6, pp. 141-193). Pergamon. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 14832627, Pyrazine-2,5-dicarbonitrile. Retrieved from [Link].

-

Deng, S., & Zhou, T. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6982. [Link]

-

Jusza, A., & Szefler, B. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC advances, 6(53), 47915-47927. [Link]

-

Huličiak, M., & Tvaroška, I. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(9), 4495-4510. [Link]

-

Bureš, F., Kulhánek, J., & Mikysek, T. (2013). X-shaped push-pull compounds based on benzene-and pyrazine-2, 3-dicarbonitrile. Dyes and Pigments, 98(1), 166-173. [Link]

-

Fun, H. K., et al. (2010). 5,6-Diphenylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(1), o213. [Link]

-

Wikipedia contributors. (2023). Pyrazine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

-

Granucci, G., & Persico, M. (2007). Theoretical investigation of the electronic spectrum of pyrazine. The Journal of chemical physics, 126(13), 134114. [Link]

-

Hsissou, R., et al. (2021). A DFT study of pyrazine derivatives and their Fe complexes in corrosion inhibition process. Journal of Molecular Liquids, 334, 116035. [Link]

-

Belykh, D. V., et al. (2022). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. International Journal of Molecular Sciences, 23(10), 5379. [Link]

-

Li, M., et al. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Materials, 11(10), 2063. [Link]

-

ResearchGate. (n.d.). HOMO, LUMO energies and energy gaps of the original and designed dyes in acetonitrile. [Link]

-

Chemli, Y., et al. (2017). The crystal structures of three pyrazine-2,5-dicarboxamides. Acta Crystallographica Section E: Crystallographic Communications, 73(5), 757-762. [Link]

-

Tze, K. T., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 70-80. [Link]

-

Majdeddin, M., & Jasim, A. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Journal of Physics: Conference Series, 1234(1), 012071. [Link]

-

Al-Otaibi, J. S., et al. (2022). A DFT treatment on nitro derivatives of pyrazine. Journal of Molecular Structure: THEOCHEM, 1250, 131752. [Link]

-